molecular formula C16H18BrN3O2S B3016337 3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2176070-38-3

3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B3016337
CAS No.: 2176070-38-3
M. Wt: 396.3
InChI Key: SIAZRYRZRNXJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic small molecule designed for pharmaceutical and life sciences research. This compound features a 1,3,4-thiadiazole ring linked through a piperidine spacer to a propanophenone scaffold bearing a 2-bromophenyl group. The 1,3,4-thiadiazole moiety is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities and ability to engage in key hydrogen bonding interactions with biological targets . This molecular architecture makes the compound a valuable intermediate or scaffold for researchers investigating new bioactive molecules. Its potential applications include serving as a core structure in the development of antimicrobial agents , central nervous system (CNS) active compounds , or enzyme inhibitors. The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-14-4-2-1-3-12(14)5-6-15(21)20-9-7-13(8-10-20)22-16-19-18-11-23-16/h1-4,11,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAZRYRZRNXJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one (CAS Number: 2176070-38-3) is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, drawing on various studies that highlight its pharmacological potential.

Chemical Structure

The compound features a thiadiazole ring , which is known for its biological activity, linked to a piperidine moiety . The presence of the bromophenyl group enhances its chemical properties and potential bioactivity.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. A study reported that various thiadiazole derivatives increased the proportion of apoptotic cells significantly in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with some compounds showing up to a 4.65-fold increase in apoptosis compared to untreated cells after 48 hours .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
3-(2-Bromophenyl)-...MCF-7TBDApoptosis induction
Other ThiadiazolesLoVoTBDCell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown promising results against various pathogens. For instance, studies have indicated that certain thiadiazole compounds possess moderate to high antibacterial activity , with mechanisms involving inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications on the thiadiazole ring and piperidine structure can significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency against specific cancer types or microbial strains .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values ranging from 70 to 160 µM , indicating their potential as lead compounds in cancer therapy .
  • Antimicrobial Properties : Another investigation found that thiadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Research indicates that compounds similar to 3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one exhibit significant neuroprotective effects. Specifically, they have been noted for their potential to inhibit neurodegenerative processes associated with diseases such as Parkinson's disease. The thiadiazole component is particularly relevant as it has been shown to interact with proteins involved in cellular signaling pathways critical for neuronal health .

Case Studies

  • Inhibition of Amyloidogenesis : Compounds with similar structures have demonstrated the ability to inhibit amyloid formation associated with neurodegeneration. This suggests that this compound may possess analogous therapeutic properties.
  • Interaction with α-Synuclein : Preliminary studies suggest this compound may counteract α-synuclein toxicity, a hallmark of neurodegenerative diseases. Further research is needed to elucidate the mechanisms through which it exerts these effects.

Other Potential Applications

Antimicrobial Activity

The presence of the thiadiazole moiety in the compound may also confer antimicrobial properties. Thiadiazoles are known for their broad-spectrum antimicrobial activity, which could be explored further in drug development aimed at treating infections resistant to conventional antibiotics.

Material Science

Given its unique structural features, this compound could be utilized in the development of novel materials or as an intermediate in organic synthesis. Its reactivity could allow for the creation of new compounds with desirable properties in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one scaffold but differ in the substituents on the aryl or heteroaryl groups. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Heterocycle Molecular Formula Molecular Weight Reference
3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one 2-Bromophenyl 1,3,4-Thiadiazole C₁₇H₁₇BrN₃O₂S 406.3* Target
3-(Naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one Naphthalen-1-yl 1,3,4-Thiadiazole C₂₀H₂₁N₃O₂S 367.5
3-(3-Methylthiophen-2-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one 3-Methylthiophen-2-yl 1,3,4-Thiadiazole C₁₆H₁₈N₃O₂S₂ 348.5*
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one 2-Chlorophenyl + 1,2,4-Oxadiazole 1,2,4-Oxadiazole C₁₆H₁₉ClN₄O₄S 398.9

*Note: Molecular weights for the target compound and 3-methylthiophen-2-yl analog are calculated based on their formulas.

Key Observations

Aryl/heteroaryl substituent effects: The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to the naphthalen-1-yl group in , which enhances π-π stacking but reduces solubility.

Heterocycle variations :

  • Replacement of 1,3,4-thiadiazole (target compound, ) with 1,2,4-oxadiazole () alters electronic density and hydrogen-bonding capacity. Thiadiazoles generally exhibit higher acidity due to sulfur’s polarizability, which may influence target binding.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

A combination of 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy is recommended for initial structural confirmation. For unambiguous determination of stereochemistry and bond connectivity, single-crystal X-ray diffraction (SC-XRD) is critical. For example, SC-XRD analysis using SHELX software (e.g., SHELXL for refinement) has resolved bond lengths with a mean σ(CC)=0.004A˚\sigma(C-C) = 0.004 \, \text{Å} and an RR-factor of 0.043 in structurally analogous bromophenyl derivatives .

Q. What synthetic strategies are employed to introduce the 2-bromophenyl group into the propan-1-one backbone?

The 2-bromophenyl moiety can be introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using bromophenyl boronic acids. Evidence from similar compounds highlights the use of Ullmann-type coupling for bromoaryl intermediates under Cu(I) catalysis, achieving yields >75% . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is typically required to isolate the product .

Q. How can researchers optimize reaction conditions for forming the 1,3,4-thiadiazole-oxypiperidine linkage?

Cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives (e.g., using POCl3_3 as a dehydrating agent) is a common approach. Microwave-assisted synthesis at 120–150°C for 1–2 hours improves reaction efficiency (yields ~85–90%) compared to conventional heating. Reaction progress should be monitored via TLC or LC-MS to minimize byproduct formation .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data for the compound’s conformation be resolved?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) should be cross-validated against SC-XRD data. For instance, torsional angles in the piperidinyl-thiadiazole fragment may deviate by ≤5° between computational and experimental results. Refinement using SHELXL with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis can reconcile such differences .

Q. What methodologies are recommended for assessing the hydrolytic stability of the thiadiazole-oxypiperidine linkage under physiological conditions?

Accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C, monitored via HPLC-UV or LC-MS, can quantify degradation products. For example, analogs with electron-withdrawing substituents on the thiadiazole ring exhibit <10% degradation over 72 hours at pH 7.4, while electron-donating groups increase susceptibility to hydrolysis .

Q. How can researchers determine the protonation state of the piperidine nitrogen in varying pH environments, and how does this affect biological activity?

pH-dependent 1H^1H-NMR titration (D2_2O/CD3_3OD) can identify protonation equilibria (pKa\text{p}K_a). For piperidine derivatives, pKa\text{p}K_a values typically range from 7.8–8.5, influencing membrane permeability and receptor binding. Molecular dynamics simulations (e.g., GROMACS) can model protonation-dependent interactions with biological targets, such as kinases or GPCRs .

Q. What strategies mitigate tautomerism-related ambiguities in the 1,3,4-thiadiazole moiety during structural analysis?

SC-XRD is the gold standard for resolving tautomeric forms. For example, in 1,3,4-thiadiazole derivatives, the exocyclic sulfur atom adopts a planar geometry, confirmed by bond length analysis (S-C=1.74A˚\text{S-C} = 1.74 \, \text{Å}). Variable-temperature NMR (−40°C to 25°C) can also slow tautomeric interconversion, enabling detection of distinct proton environments .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data from theoretical predictions (e.g., LogP) vs. experimental measurements?

Experimental solubility in DMSO, ethanol, and water should be validated using shake-flask methods with UV-Vis quantification. For instance, LogP predictions (e.g., XLogP3) may overestimate hydrophobicity due to intramolecular hydrogen bonding in the thiadiazole-piperidine fragment. Adjusting co-solvent ratios (e.g., PEG-400/water) can improve formulation stability for in vivo studies .

Q. What analytical approaches resolve inconsistencies in mass spectrometry (MS) and elemental analysis data?

High-resolution MS (HRMS-ESI/Q-TOF) with isotopic pattern matching can distinguish between isobaric impurities and the target compound. For example, a molecular ion at m/zm/z 435.0521 (C17H16BrN3O2S+\text{C}_{17}\text{H}_{16}\text{BrN}_3\text{O}_2\text{S}^+) with <3 ppm error confirms the molecular formula. Combustion elemental analysis (C, H, N, S) should achieve ≤0.4% deviation from theoretical values .

Methodological Best Practices

  • Crystallography : Use SHELX for refinement, ensuring data-to-parameter ratios >15 to avoid overfitting .
  • Synthesis : Employ microwave assistance for thiadiazole formation to reduce reaction times by 50% .
  • Stability Testing : Use LC-MS to detect trace degradation products (<0.1% abundance) in aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.